
Benzoylaconine
Übersicht
Beschreibung
Benzoylaconine (BAC), a monoester-diterpenoid alkaloid, is a major bioactive metabolite derived from the hydrolysis of diester-diterpenoid alkaloids such as aconitine (AC) in processed Aconitum carmichaelii (Fuzi) . Structurally, it retains the C14-benzoyl group but lacks the C8-acetyl group present in its parent compound, aconitine . This structural modification significantly reduces its neurotoxicity while retaining pharmacological activity .
BAC demonstrates diverse therapeutic properties, including:
- Cardioprotective effects: It protects against skeletal muscle ischemia-reperfusion injury by activating the IF1-dependent AMPK/Nrf2 axis .
- Analgesic activity: BAC alleviates mechanical and thermal pain by stimulating dynorphin A expression in spinal microglia, though it retains dose-dependent acute neurotoxicity (TD₅₀: 810 µg) .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Benzoylaconin kann durch Veresterung von Aconitin, einem weiteren Alkaloid, das in Aconitum-Arten vorkommt, synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Benzoylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Benzoylaconin beinhaltet die Extraktion von Aconitin aus den Wurzeln von Aconitum carmichaelii, gefolgt von seiner chemischen Modifikation. Der Extraktionsprozess verwendet typischerweise Lösungsmittel wie Ethanol oder Methanol, und die anschließende Veresterung wird unter kontrollierten Bedingungen mit Benzoylchlorid durchgeführt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzoylaconin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und Essigsäure als Lösungsmittel.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid oder Kaliumcyanid in polaren Lösungsmitteln.
Hauptprodukte:
Oxidation: Benzoylaconitin-N-oxid.
Reduktion: Dihydrobenzoylaconin.
Substitution: Verschiedene substituierte Benzoylaconin-Derivate.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Recent studies have highlighted the potential of benzoylaconine in protecting against ischemia-reperfusion injury in skeletal muscle. Research indicates that this compound activates the AMPK/Nrf2 axis, which plays a crucial role in cellular protection against oxidative stress during ischemic conditions . Additionally, it has been shown to improve mitochondrial function in cardiomyocytes subjected to oxygen-glucose deprivation, suggesting its utility in heart failure management .
Table 1: Cardiovascular Effects of this compound
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. It has been demonstrated to suppress the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages . This suggests its potential application in treating various inflammatory diseases.
Table 2: Anti-Inflammatory Effects of this compound
Analgesic Properties
The analgesic effects of this compound have also been explored. Studies indicate that intrathecal administration significantly alleviates mechanical and thermal pain in neuropathic pain models by upregulating dynorphin expression in spinal microglia . This positions this compound as a promising candidate for managing chronic pain conditions.
Table 3: Analgesic Effects of this compound
Study | Findings | Mechanism |
---|---|---|
Li et al. (2024) | Attenuates neuropathic pain | Upregulation of dynorphin expression |
Aconite Poisoning Case Reports
While this compound shows promise in therapeutic contexts, it is essential to acknowledge its toxicity profile. A case report detailed an incident of aconite poisoning, highlighting the need for careful management when using compounds derived from Aconitum species due to their potential for severe cardiovascular effects . Such cases underscore the importance of understanding both the therapeutic benefits and risks associated with this compound.
Clinical Pharmacokinetics
Pharmacokinetic studies have established that this compound has a rapid metabolism, which poses challenges for sustained therapeutic effects. Innovative delivery systems, such as transdermal patches, have been developed to enhance its efficacy by maintaining stable plasma concentrations over time .
Wirkmechanismus
Benzoylaconine exerts its effects primarily through the inhibition of Toll-like receptor-mediated NF-κB and MAPK signaling pathways . This inhibition leads to a reduction in the release of pro-inflammatory cytokines and mediators, such as interleukin-6, tumor necrosis factor-alpha, and nitric oxide . Additionally, this compound activates the AMP-activated protein kinase signaling cascade, promoting mitochondrial biogenesis and enhancing cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Monoester-Diterpenoid Alkaloids
These compounds share a monoester structure but differ in substituents, influencing their pharmacokinetics and toxicity.
Key Differences :
- Benzoylmesaconine exhibits superior anti-inflammatory activity compared to BAC, as shown in QSAR models .
- Benzoylhypaconine demonstrates stronger cytotoxicity against breast cancer cells (MCF-7) than BAC, likely due to its hydroxyl group enhancing membrane permeability .
Diester-Diterpenoid Alkaloids
These precursors to monoester alkaloids exhibit higher toxicity but serve as markers for Aconitum processing quality:
Processing Impact :
Steaming Aconitum at 120°C for 120 minutes reduces aconitine by 99.8% while increasing BAC content 7.9-fold, balancing efficacy and safety .
Comparison with Functionally Similar Compounds
Lappaconitine (LA) and N-Deacetyllappaconitine (DLA)
These non-Aconitum alkaloids share antiarrhythmic properties with BAC but differ mechanistically:
Key Insight : LA and DLA exhibit superior cardiac safety profiles compared to BAC but lack its mitochondrial biogenesis effects.
Liquiritigenin and Echinatin
Though structurally distinct (flavonoids), these compounds co-occur with BAC in formulations like Sayeok-Tang and modulate similar pathways:
Geographical and Quality Markers
BAC serves as a chemical marker to distinguish Aconitum origins:
Biologische Aktivität
Benzoylaconine (BAC) is a bioactive alkaloid derived from Aconitum carmichaelii, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its diverse biological activities, including protective effects against ischemia-reperfusion injury, anti-inflammatory properties, and potential applications in treating cardiovascular conditions. This article delves into the biological activity of BAC, supported by recent research findings and case studies.
Pharmacological Properties
1. Protective Effects Against Ischemia-Reperfusion Injury
A significant study investigated the role of BAC in protecting skeletal muscle from ischemia-reperfusion (I/R) injury. The results indicated that BAC enhances cell viability and reduces markers of oxidative stress and apoptosis. Specifically, it elevated superoxide dismutase (SOD) levels and decreased creatine kinase (CK), lactate dehydrogenase (LDH), reactive oxygen species (ROS), malondialdehyde (MDA), and apoptosis-related molecules in both in vivo and in vitro models. The underlying mechanism involves the activation of the AMPK/Nrf2 signaling pathway, which promotes antioxidant responses and reduces oxidative damage .
2. Anti-Inflammatory and Analgesic Effects
BAC has demonstrated significant anti-inflammatory and analgesic properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators. This dual action makes BAC a candidate for treating conditions characterized by chronic inflammation .
3. Cardiovascular Effects
Studies have also highlighted the cardiovascular benefits of BAC, particularly its anti-hypertensive effects. It has been shown to improve heart function and reduce blood pressure in animal models, suggesting potential therapeutic applications for heart failure .
Pharmacokinetics
The pharmacokinetic profile of BAC reveals important insights into its absorption, metabolism, and excretion:
- Half-Life : The half-life of BAC is approximately 9.49 hours, indicating slower metabolism compared to other aconitine alkaloids like aconitine (1.41 hours) .
- Absorption : BAC exhibits rapid absorption with a low Tmax value, suggesting it reaches peak plasma concentrations quickly after administration.
- Excretion : Unlike aconitine, which is primarily excreted in urine, BAC is predominantly eliminated through feces .
Case Studies
Case Study: Aconite Poisoning
A notable case report examined a patient who experienced severe toxicity due to an intentional overdose of aconite, which contains BAC among other alkaloids. The patient presented with cardiovascular instability, requiring intensive care management including intubation and ventilation support. This case underscores the importance of understanding both the therapeutic potential and risks associated with BAC and related compounds .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for identifying benzoylaconine and distinguishing it from structurally similar alkaloids?
To ensure accurate identification, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC or UPLC with UV/Vis detection). For structural differentiation, focus on key functional groups such as the benzoyl ester moiety and the diterpenoid skeleton. Cross-referencing with hydrolysis products (e.g., aconine via cleavage of the benzoyl group) can validate structural assignments . Purity verification requires elemental analysis and melting point determination, with comparisons to authenticated reference standards .
Q. How can researchers investigate this compound's interactions with human serum albumin (HSA) to assess pharmacokinetic behavior?
Use fluorescence quenching assays to measure binding constants and thermodynamic parameters (ΔH, ΔS, ΔG). Circular dichroism (CD) spectroscopy detects conformational changes in HSA upon this compound binding. Complement these with molecular docking simulations to predict binding sites and forces (e.g., hydrogen bonds, van der Waals interactions). Validate computational predictions with site-directed mutagenesis of HSA residues . For reproducibility, ensure consistent buffer conditions (pH 7.4, 37°C) and document protein-to-ligand ratios in the supplementary materials .
Q. What experimental models are appropriate for preliminary evaluation of this compound's bioactivity?
In vitro models such as oxygen-glucose deprivation/reperfusion (OGD/R) in H9C2 cardiomyocytes can assess cardioprotective effects, focusing on mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) quantification . For anti-inflammatory activity, use LPS-induced macrophage models (e.g., RAW264.7 cells) and measure cytokine levels (IL-6, TNF-α) via ELISA. Dose-response curves should span 1–100 μM, with positive controls (e.g., dexamethasone) .
Advanced Research Questions
Q. How can the AMPK/PGC-1α signaling axis be mechanistically linked to this compound's mitochondrial protective effects in heart failure (HF) models?
Design in vitro experiments using AMPK inhibitors (e.g., Compound C) and siRNA-mediated PGC-1α knockdown in H9C2 cells under OGD/R stress. Measure downstream markers (e.g., ATP levels, mitochondrial biogenesis via TFAM expression). In vivo, employ transverse aortic constriction (TAC) in rodents and administer this compound (1–10 mg/kg, i.p.). Validate pathway activation via Western blotting of phosphorylated AMPK and PGC-1α coactivators. Ensure blinding and randomization to mitigate bias .
Q. What strategies resolve contradictions between computational predictions and experimental data in this compound-HSA binding studies?
Discrepancies often arise from static docking models neglecting protein flexibility. Address this with molecular dynamics (MD) simulations (≥100 ns) to account for HSA conformational shifts. Compare results with experimental mutagenesis data (e.g., Sudlow’s Site I vs. II mutations). If binding constants (Ka) diverge, re-evaluate force fields or solvent models in simulations .
Q. How does this compound's stereochemical configuration influence its pharmacological activity?
Synthesize enantiomers via chiral catalysts and compare bioactivity using cell-based assays. For example, test (R)- and (S)-benzoylaconine in OGD/R models to assess stereospecific effects on AMPK activation. Structural elucidation of enantiomers requires single-crystal X-ray diffraction or chiral HPLC with polarimetric detection .
Q. What analytical validation protocols are critical for quantifying this compound in complex matrices (e.g., plasma)?
Develop a UPLC-MS/MS method with deuterated internal standards (e.g., this compound-d3). Validate parameters per ICH guidelines:
- Linearity : 0.1–100 ng/mL (R<sup>2</sup> ≥ 0.99)
- Accuracy/Precision : ±15% deviation, CV ≤15%
- Matrix Effects : Assess via post-column infusion in 6+ biological replicates .
Q. How can hydrolysis pathways of this compound be characterized to identify bioactive metabolites?
Simulate metabolic conditions using liver microsomes or S9 fractions. Track hydrolysis via LC-QTOF-MS, monitoring masses corresponding to aconine (m/z 454.3) and benzoic acid (m/z 121.02). Confirm metabolite structures with <sup>13</sup>C-NMR and compare cytotoxicity profiles (e.g., CCK-8 assay in HepG2 cells) .
Q. What experimental designs minimize confounding factors in assessing this compound's toxicity versus therapeutic index?
Use a tiered approach:
In vitro : Screen for cytotoxicity (IC50) in primary hepatocytes and cardiomyocytes.
In vivo : Conduct acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST, BUN, and histopathology.
Therapeutic Index : Calculate as LD50/ED50 using efficacy data from HF models. Include positive controls (e.g., digoxin) and adjust for interspecies scaling .
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-KYSNEVMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.